molecular formula C21H34N2O3 B7561990 N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide

N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No. B7561990
M. Wt: 362.5 g/mol
InChI Key: WONJITHKKZNITN-UHFFFAOYSA-N
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Description

N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a chemical compound with potential therapeutic applications in various fields of medicine. This compound is commonly referred to as MOR-NH2 and belongs to the class of compounds known as morpholine derivatives.

Scientific Research Applications

N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide has several potential scientific research applications. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. This makes it a potential candidate for the development of new pain medications and treatments for drug addiction.
Another potential application of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide is not fully understood. However, studies have shown that it has a high affinity for the mu-opioid receptor and can act as a partial agonist. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist such as morphine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are also not fully understood. However, studies have shown that it can produce analgesic effects and can reduce the symptoms of drug withdrawal. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain, reward, and addiction. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research and development of N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide. One direction is the development of new pain medications and treatments for drug addiction. Another direction is the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a complex process that involves several steps. The first step involves the preparation of 1-morpholin-4-ylcyclohexylmethanol by reacting cyclohexanone with morpholine in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to form the corresponding acetyl derivative. The acetyl derivative is then reacted with 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

properties

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c24-19-16-5-4-6-17(19)14-18(13-16)20(25)22-15-21(7-2-1-3-8-21)23-9-11-26-12-10-23/h16-18H,1-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONJITHKKZNITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2CC3CCCC(C2)C3=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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